3-Cyclohexylbenzoic acid
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Overview
Description
3-Cyclohexylbenzoic acid is an organic compound with the molecular formula C13H16O2 It consists of a benzoic acid core substituted with a cyclohexyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclohexylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the Grignard reaction, where cyclohexylmagnesium bromide reacts with benzoic acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexylbenzoic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic conditions, heat.
Reduction: LiAlH4, ether solvent, low temperature.
Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexylbenzyl alcohol.
Substitution: Nitro or bromo derivatives of this compound.
Scientific Research Applications
3-Cyclohexylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Cyclohexylbenzoic acid involves its interaction with specific molecular targets. For instance, its carboxylic acid group can form hydrogen bonds with proteins, potentially altering their function. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and affecting cellular processes.
Comparison with Similar Compounds
Benzoic Acid: The parent compound, lacking the cyclohexyl group.
Cyclohexylacetic Acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
3-Phenylpropanoic Acid: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness: 3-Cyclohexylbenzoic acid is unique due to the presence of both a cyclohexyl group and a benzoic acid moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-cyclohexylbenzoic acid |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,14,15) |
InChI Key |
NBRXQSILGBSKBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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